N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

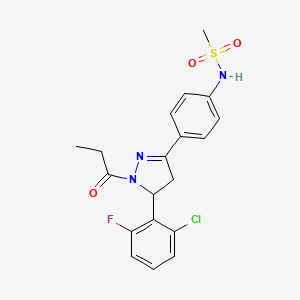

N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 2-chloro-6-fluorophenyl group at position 5, a propionyl group at position 1, and a methanesulfonamide-functionalized phenyl ring at position 2. The compound’s structural complexity arises from its fused heterocyclic system and halogenated aryl substituents, which are designed to enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[4-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)5-4-6-15(19)21)11-16(22-24)12-7-9-13(10-8-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQZAYWHACVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorofluorophenyl and methanesulfonamide groups enhances its pharmacological potential. The structural formula can be represented as follows:

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key pathways involved in cancer cell proliferation. Specifically, research has demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated extensively. These compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . This mechanism is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, compounds exhibiting structural similarities to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of a novel pyrazole derivative in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity and was tested in combination with doxorubicin. Results indicated a synergistic effect, enhancing the overall efficacy of treatment .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) within clinically relevant ranges, suggesting their potential as therapeutic agents in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The target compound and its ethylsulfonyl analog share the 2-chloro-6-fluorophenyl group, but differ in the acyl/sulfonyl group (propionyl vs. ethylsulfonyl). Compounds 4p and 4r feature trifluoromethyl and difluorophenyl groups, respectively, which enhance lipophilicity and metabolic resistance compared to the target compound’s chloro-fluoro substitution.

Synthetic Yields :

- Yields for analogs range from 50% (4s) to 76% (4p) , suggesting that electron-deficient sulfonamide derivatives (e.g., 4p with 4-methoxybenzenesulfonamide) are more efficiently synthesized than bulkier analogs (e.g., 4r with 2,4-difluorobenzenesulfonamide).

Spectroscopic Data: Analogs such as 4p and 4q show distinct ¹H NMR shifts for pyrazole protons (δ 5.15–5.98 ppm), consistent with the dihydropyrano-pyrazole scaffold. The target compound’s propionyl group may induce upfield/downfield shifts in adjacent protons.

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The dihydropyrazole core is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A representative procedure involves:

- Reacting 2-chloro-6-fluorophenylacetone with hydrazine hydrate in ethanol under reflux to form the hydrazone.

- Treating the hydrazone with ethyl propiolate in the presence of a base (e.g., K₂CO₃) to induce cyclization.

Key Conditions :

N1-Propionylation

The cyclized product undergoes acylation with propionyl chloride in dichloromethane (DCM) using triethylamine as a base. This step introduces the propionyl group at the N1 position:

$$

\text{Pyrazole intermediate} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate A}

$$

Optimization Notes :

- Excess propionyl chloride (1.5 equiv) ensures complete acylation.

- Reaction time: 4–6 hours at 0–5°C to minimize side reactions.

Synthesis of Intermediate B: 4-Aminophenyl Methanesulfonamide

Sulfonylation of 4-Nitroaniline

Methanesulfonamide is introduced via nucleophilic substitution:

- 4-Nitroaniline reacts with methanesulfonyl chloride in pyridine to form 4-nitrobenzenesulfonamide.

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Reaction Scheme :

$$

\text{4-Nitroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine}} \text{4-Nitrobenzenesulfonamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Intermediate B}

$$

Yield : 85–90% after reduction.

Coupling of Intermediates A and B

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links Intermediate A and B. Optimized conditions include:

- Catalyst: Pd(OAc)₂/Xantphos.

- Base: Cs₂CO₃.

- Solvent: Toluene or dioxane.

- Temperature: 110°C for 12–24 hours.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the aryl chloride (Intermediate A) to Pd(0), followed by transmetallation with the amine (Intermediate B) and reductive elimination to form the C–N bond.

Ullmann-Type Coupling

Alternative methods employ copper(I) iodide as a catalyst with 1,10-phenanthroline as a ligand in DMSO at 120°C. This approach avoids palladium but requires longer reaction times (48 hours).

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 24 | 78 |

| Ullmann Coupling | CuI/1,10-Phenanthroline | DMSO | 120 | 48 | 65 |

Key Observations :

- Palladium-based methods offer higher yields but incur higher costs.

- Copper-mediated routes are cost-effective but less efficient.

Critical Factors Influencing Reaction Efficiency

Solvent Effects

Temperature and Time

Catalytic Systems

- Pd(OAc)₂/Xantphos outperforms other ligands (e.g., BINAP) in minimizing dehalogenation side products.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A patented process (Source 6) demonstrates scalability using:

Environmental Considerations

- Waste minimization : Catalytic systems reduce metal waste compared to stoichiometric reagents.

- Solvent recovery : Distillation and recycling of toluene align with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazines with β-diketones or chalcones. For example, describes a diol oxidation step using NaIO₄ in a THF/H₂O solvent system (5:1 ratio), which may be adapted for precursor synthesis. Yield optimization can be achieved by adjusting stoichiometry (e.g., NaIO₄ in excess, 2:1 molar ratio) and reaction time (overnight stirring at room temperature) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How is the compound’s structural integrity validated after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and sulfonamide protons resonate at δ 7.2–7.8 ppm and δ 3.0–3.5 ppm, respectively) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, reports monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604° .

- HRMS : Confirm molecular weight (e.g., [M+Na]⁺ peaks with <2 ppm error) .

Q. What methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use Chromolith® columns (C18, 4.6 × 100 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-chloro-6-fluorophenyl with 4-trifluoromethylphenyl) and compare activities .

- Biological Assays : Test inhibition of target enzymes (e.g., Pfmrk kinase) using IC₅₀ assays .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding affinity .

Q. What mechanistic insights can be derived from contradictory biological activity data?

- Methodological Answer : Contradictions (e.g., high in vitro vs. low in vivo activity) may arise from:

- Metabolic Instability : Use liver microsome assays to identify vulnerable functional groups (e.g., propionyl hydrolysis) .

- Membrane Permeability : Measure logP (e.g., >3.0 suggests poor aqueous solubility) and use Caco-2 cell models .

- Off-Target Effects : Employ kinome-wide profiling (Eurofins KinaseScan®) to identify cross-reactivity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Torsion Angle Analysis : Compare dihedral angles (e.g., pyrazole ring puckering) between computational models and X-ray data .

- Hydrogen Bonding Networks : Identify key interactions (e.g., sulfonamide NH···O=S) stabilizing bioactive conformers .

- Data Deposition : Validate structures via CCDC (e.g., CIF files with R factor <0.06) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.